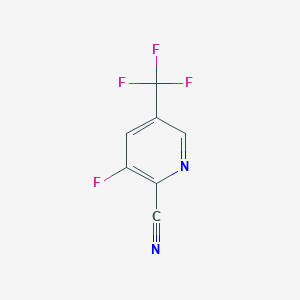

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIYAXCKQVOAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510461 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80194-71-4 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80194-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

CAS Number: 80194-71-4

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C₇H₂F₄N₂. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring significantly influences its reactivity and physicochemical properties, making it an attractive scaffold for the synthesis of novel therapeutic agents.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 80194-71-4 | [1][2] |

| Molecular Formula | C₇H₂F₄N₂ | [2] |

| Molecular Weight | 190.10 g/mol | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 208.5 °C at 760 mmHg | [2] |

| Flash Point | 79.9 ± 27.3 °C | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| XLogP3 | 1.9 | [3] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.84 (s, 1H), 7.91 (d, J=7.6 Hz, 1H) | [1] |

| ¹³C NMR | Data not available in the searched literature. | |

| IR Spectroscopy | Data not available in the searched literature. | |

| Mass Spectrometry | Data not available in the searched literature. |

Synthesis

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction, replacing a chlorine atom with a fluorine atom.

Experimental Protocol: Synthesis from 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine

This procedure details the synthesis of this compound from its chloro-precursor.[1]

Materials:

-

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine (8.7 g, 42 mmol)

-

Cesium fluoride (CsF) (9.6 g, 63 mmol)

-

Potassium carbonate (K₂CO₃) (250 mg, 1.8 mmol)

-

Anhydrous Dimethyl sulfoxide (DMSO) (50 mL)

-

Hexane

-

Dichloromethane (DCM)

-

Ice water

Procedure:

-

A suspension of cesium fluoride and potassium carbonate in anhydrous DMSO is prepared in a flask under a nitrogen atmosphere.

-

The mixture is heated to 80 °C.

-

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine is added to the heated suspension over a period of 10 minutes.

-

The reaction mixture is then heated to 95 °C and maintained at this temperature for 20 minutes.

-

After the reaction is complete, the mixture is cooled to 55 °C and poured into ice water.

-

The aqueous mixture is extracted twice with hexane and once with dichloromethane.

-

The combined organic extracts are evaporated under reduced pressure to yield the solid product, 2-cyano-3-fluoro-5-trifluoromethylpyridine.

Yield: 8 g (100%)[1]

Characterization: The product is characterized by ¹H NMR spectroscopy.[1]

Caption: Synthetic workflow for the preparation of the target compound.

Reactivity and Potential Applications in Drug Discovery

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing trifluoromethyl and cyano groups, makes this compound susceptible to nucleophilic aromatic substitution at the fluorine-bearing carbon. This reactivity profile makes it a valuable intermediate for the synthesis of more complex molecules.

While specific applications of this exact compound are not extensively documented in the public literature, the trifluoromethylpyridine scaffold is a well-established pharmacophore in modern drug discovery.[1] Compounds containing this moiety are prevalent in agrochemicals and pharmaceuticals, with several approved drugs and numerous clinical candidates.[1]

The strategic incorporation of the trifluoromethylpyridine core can lead to compounds with a range of biological activities. For instance, related structures are key components in the development of kinase inhibitors , which are a major class of targeted cancer therapeutics.[4] The pyridine nitrogen can form crucial hydrogen bond interactions within the kinase active site, mimicking the hinge-binding motif of ATP.[5]

A patent for an androgen receptor modulator for the treatment of prostate cancer describes the use of a closely related compound, 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile, as a reactive intermediate.[6] This suggests that this compound could similarly be functionalized at the cyano group or undergo displacement of the fluoro group to be incorporated into biologically active molecules.

Caption: Logical flow for the use of the compound in synthesis.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

| H335 | May cause respiratory irritation | [7] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep the container tightly closed.[8]

-

Avoid contact with skin, eyes, and clothing.

-

Use only in a well-ventilated area.

-

Handle in accordance with good industrial hygiene and safety practices.[9]

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, provides a versatile platform for the development of novel molecules with potential applications in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. 3-Fluoro-5-trifluoromethyl-pyridine-2-carbonitrile | 80194-71-4 [chemicalbook.com]

- 2. 3-Fluoro-5-(trifluoromethyl)picolinonitrile | 80194-71-4 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound | Properties, Uses, Safety Data & Supplier China - Buy High Purity Chemical Online [nj-finechem.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Chemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₇H₂F₄N₂.[1][2] Its structure incorporates a pyridine ring substituted with a fluorine atom, a trifluoromethyl group, and a nitrile group, bestowing upon it unique electronic properties and reactivity, making it a valuable building block in medicinal and materials chemistry. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's stability and biological activity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₂F₄N₂ | [1] |

| Molecular Weight | 190.10 g/mol | |

| CAS Number | 80194-71-4 | [1][4] |

| Appearance | Solid (typical) | |

| Boiling Point | 90-94 °C at 30 Torr; 208.5 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 79.9 ± 27.3 °C | |

| Refractive Index | 1.439 | |

| XLogP3 | 1.9 | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction starting from 3-chloro-2-cyano-5-trifluoromethylpyridine.[4]

Experimental Protocol: Synthesis from 3-chloro-2-cyano-5-trifluoromethylpyridine

This protocol is based on the general procedure described in the literature.[4]

Materials:

-

3-chloro-2-cyano-5-trifluoromethylpyridine

-

Cesium fluoride (CsF)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Hexane

-

Dichloromethane (DCM)

-

Ice water

-

Nitrogen gas (N₂)

Procedure:

-

Under a nitrogen atmosphere, a suspension of cesium fluoride (9.6 g, 63 mmol) and potassium carbonate (250 mg, 1.8 mmol) in anhydrous DMSO (50 ml) is heated to 80°C.

-

3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol) is added to the heated suspension over a period of 10 minutes.

-

The reaction mixture is then heated to 95°C for 20 minutes.

-

After the reaction is complete, the mixture is cooled to 55°C and poured into ice water.

-

The aqueous mixture is extracted twice with hexane and once with dichloromethane.

-

The combined organic extracts are evaporated under reduced pressure to yield the solid product, this compound (8 g, 100% yield).

Diagram 1: Synthesis Workflow

Caption: A schematic overview of the synthesis of this compound.

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 8.84 (s, 1H), 7.91 (d, J=7.6 Hz, 1H).[4]

-

-

¹³C NMR: Aromatic carbons would appear in the range of 110-160 ppm. The carbon of the trifluoromethyl group would be a quartet due to coupling with fluorine, and the nitrile carbon would appear around 115-120 ppm.

-

¹⁹F NMR: Two signals would be expected: one for the single fluorine atom on the pyridine ring and a singlet for the trifluoromethyl group, typically in the range of -60 to -70 ppm relative to CFCl₃.[5]

-

IR Spectroscopy: Characteristic peaks would include C≡N stretching around 2230-2210 cm⁻¹, C-F stretching in the 1350-1000 cm⁻¹ region, and aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ range.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 190. Fragmentation would likely involve the loss of HCN, F, and CF₃ groups.

-

Reactivity and Stability

The presence of electron-withdrawing fluorine and trifluoromethyl groups makes the pyridine ring of this compound electron-deficient. This enhances its susceptibility to nucleophilic attack. The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further chemical modifications.

The compound should be stored in a cool, dry, well-ventilated area away from heat and ignition sources. It is shipped in sealed, corrosion-resistant containers.[6]

Applications in Drug Discovery and Agrochemicals

Fluorine-containing pyridine derivatives are of significant interest in medicinal chemistry and agrochemical research due to their enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic properties.[7][8] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, fluorinated pyridines are key components in a range of pharmaceuticals and agrochemicals.[3] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive compounds.

As a versatile building block, it can be utilized in the synthesis of more complex molecules targeting a variety of biological pathways. The development of new synthetic methodologies and the exploration of its reactivity will likely lead to the discovery of new therapeutic agents and crop protection chemicals.

Diagram 2: Potential Role in Drug Discovery

Caption: A generalized workflow illustrating the use of the title compound in a drug discovery program.

References

- 1. echemi.com [echemi.com]

- 2. 3-Fluoro-5-(trifluoromethyl)picolinonitrile | 80194-71-4 [sigmaaldrich.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-5-trifluoromethyl-pyridine-2-carbonitrile | 80194-71-4 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | Properties, Uses, Safety Data & Supplier China - Buy High Purity Chemical Online [nj-finechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and a nitrile group on a pyridine core, makes it a valuable and versatile synthetic intermediate.[1][2] The presence of fluorine and the trifluoromethyl moiety can profoundly influence the physicochemical properties of parent molecules, often enhancing metabolic stability, binding affinity, and lipophilicity.[2] This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this key building block.

Molecular Structure and Properties

The structural and physicochemical properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 80194-71-4 | [3] |

| Molecular Formula | C₇H₂F₄N₂ | [3] |

| Molecular Weight | 190.10 g/mol | [3] |

| Exact Mass | 190.01541072 | |

| Boiling Point | 90-94 °C @ 30 Torr | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Physical Form | Liquid | [3] |

| Synonyms | 3-fluoro-5-(trifluoromethyl)picolinonitrile | [3] |

Structural Diagram

Caption: 2D structure of this compound.

Spectroscopic Data

While a complete set of experimental spectra is not widely available in the public domain, this section provides available experimental data and predicted values based on the molecule's functional groups.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.84 | s | - | 1H | H-6 |

| 7.91 | d | 7.6 | 1H | H-4 |

| Solvent: CDCl₃, Frequency: 400 MHz |

Predicted ¹³C NMR Spectroscopy

Note: The following are predicted chemical shifts. Experimental values may vary.

| Predicted Chemical Shift (δ) ppm | Assignment |

| 158.0 - 162.0 (d) | C-3 (C-F) |

| 149.0 - 152.0 (q) | C-5 (C-CF₃) |

| 145.0 - 148.0 | C-6 |

| 125.0 - 128.0 (q) | C-4 |

| 118.0 - 122.0 (q) | -CF₃ |

| 114.0 - 117.0 | -C≡N |

| 110.0 - 113.0 | C-2 |

Predicted ¹⁹F NMR Spectroscopy

Note: The following are predicted chemical shifts relative to CFCl₃ (δ = 0 ppm). Experimental values may vary.

| Predicted Chemical Shift (δ) ppm | Assignment |

| -60 to -70 | -CF₃ |

| -110 to -120 | Ar-F |

Predicted FT-IR Spectroscopy

Note: The following are predicted absorption bands. Experimental values may vary.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100 - 3000 | C-H stretch (aromatic) | Pyridine ring |

| 2240 - 2220 | C≡N stretch | Nitrile |

| 1600 - 1450 | C=C and C=N stretches | Pyridine ring |

| 1350 - 1150 | C-F stretch (symmetric) | Trifluoromethyl |

| 1250 - 1000 | C-F stretch | Aryl-Fluoride |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis from 3-chloro-2-cyano-5-trifluoromethylpyridine.

Workflow Diagram:

Caption: Synthesis workflow for the target compound.

Procedure:

-

A suspension of cesium fluoride (CsF, 9.6 g, 63 mmol) and potassium carbonate (K₂CO₃, 250 mg, 1.8 mmol) in anhydrous dimethyl sulfoxide (DMSO, 50 ml) is prepared in a reaction vessel under a nitrogen atmosphere.

-

The suspension is heated to 80°C with stirring.

-

3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol) is added to the heated suspension over a period of 10 minutes.

-

The reaction mixture is then heated to 95°C and maintained at this temperature for 20 minutes.

-

After the reaction is complete, the mixture is cooled to 55°C.

-

The cooled reaction mixture is poured into ice water.

-

The aqueous mixture is extracted twice with hexane and once with dichloromethane (DCM).

-

The combined organic extracts are collected and the solvent is removed by evaporation under reduced pressure to yield the solid product.

Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. Use an appropriate fluorine standard for referencing if necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the residual solvent peak or an internal standard.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As the compound is a liquid at room temperature, a spectrum can be obtained by placing a small drop of the neat liquid between two KBr or NaCl plates.

-

Background Collection: Collect a background spectrum of the empty spectrometer or the clean plates.

-

Sample Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

4.2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatography system.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions.

-

Data Acquisition: Acquire the mass spectrum, ensuring high resolution to determine the accurate mass of the molecular ion.

Applications in Drug Discovery and Development

This compound is not typically used for its own biological activity. Instead, it serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. The trifluoromethylpyridine motif is found in numerous agrochemicals and pharmaceuticals.[1]

A notable application of related trifluoromethylpyridine intermediates is in the development of androgen receptor modulators for the treatment of prostate cancer.[4] The unique electronic properties conferred by the fluorine and trifluoromethyl substituents can lead to enhanced potency and improved pharmacokinetic profiles in the final drug candidates.

As there is no evidence of direct biological activity for this compound, there are no associated signaling pathways to report for the compound itself. The relevance to signaling pathways would be determined by the final, more complex molecule it is used to synthesize.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the primary synthetic pathways, experimental protocols, and characterization data for the target molecule and its key intermediates.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold, making it a valuable synthon for the design of new bioactive compounds. This guide outlines the prevalent synthetic routes to this compound, providing detailed experimental procedures and comprehensive analytical data to support research and development efforts.

Primary Synthesis Pathway

The most direct and high-yielding reported synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom with fluoride on the precursor, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.

Synthesis of the Precursor: 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine

The key intermediate, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine, can be synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. This process involves the activation of the 2-position of the pyridine ring followed by cyanation.

Reaction Scheme:

Figure 1: Synthesis of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.

Experimental Protocol:

A mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine (5.65 mL, 40.5 mmol) and 4-(dimethylamino)pyridine (5.20 g, 42.6 mmol) in propionitrile (65 mL) is heated to reflux and stirred overnight. The reaction mixture is then cooled to ambient temperature, and a solution of sodium cyanide (3.00 g, 61.2 mmol) in water (11 mL) is added. After stirring for 5 hours, the reaction is diluted with water (25 mL). The organic phase is separated, washed with water and 2M HCl, dried over an appropriate drying agent, and concentrated under reduced pressure to yield 3-chloro-5-(trifluoromethyl)picolinonitrile as a red liquid (6.33 g, 75.7% yield).[1]

Purification:

The crude product can be purified by vacuum distillation.

Synthesis of this compound

The final step is a halogen exchange (Halex) reaction, where the chloro-substituent is replaced by a fluoro-substituent using a fluoride salt.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol:

A suspension of cesium fluoride (9.6 g, 63 mmol) and potassium carbonate (250 mg, 1.8 mmol) in anhydrous dimethyl sulfoxide (DMSO) (50 ml) is heated to 80°C under a nitrogen atmosphere. 3-chloro-2-cyano-5-(trifluoromethyl)pyridine (8.7 g, 42 mmol) is then added over 10 minutes. The reaction mixture is subsequently heated to 95°C for 20 minutes. After cooling to 55°C, the mixture is poured into ice water.[2]

Purification:

The aqueous mixture is extracted twice with hexane and once with dichloromethane (DCM). The combined organic extracts are then evaporated to dryness to yield the solid product (8 g, 100%).[2] Further purification can be achieved by recrystallization or column chromatography if necessary.

Alternative Synthesis Pathways

While the primary pathway offers high yields, alternative methods for the synthesis of fluorinated pyridines exist and may be applicable. These often involve the construction of the pyridine ring from acyclic precursors already containing the desired fluorine and trifluoromethyl functionalities. One such general approach is the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate.[3] However, a specific application of this method for the synthesis of this compound has not been explicitly detailed in the searched literature.

Characterization Data

Accurate characterization of the synthesized compounds is crucial for confirming their identity and purity. The following tables summarize the available physical and spectroscopic data for the key intermediate and the final product.

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine

| Property | Value | Reference |

| Molecular Formula | C₇H₂ClF₃N₂ | [1] |

| Molecular Weight | 206.55 g/mol | [1] |

| Appearance | Red liquid | [1] |

| Boiling Point | 108-110 °C @ 30 Torr | [4] |

| Density | 1.51 ± 0.1 g/cm³ | [4] |

This compound

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₄N₂ | [2] |

| Molecular Weight | 190.10 g/mol | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 90-94 °C @ 30 Torr | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.91 (d, J=7.6 Hz, 1H), 8.84 (s, 1H) | [5] |

Note: Detailed ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data for the final product are not explicitly provided in the searched results and would require experimental determination for full characterization.

Safety and Handling

Both the intermediate and the final product are halogenated organic compounds and should be handled with appropriate safety precautions.

-

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine: This compound is a cyano-containing pyridine derivative and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

-

This compound: As a fluorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The synthesis should be conducted in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. The key steps involve a cyanation reaction to form the chloro-nitrile intermediate, followed by a high-yielding halogen exchange reaction. This guide provides the essential details for researchers to replicate this synthesis and utilize this valuable building block in their drug discovery and materials science programs. Further experimental work is recommended to fully characterize the compounds with a complete set of spectroscopic data.

References

Spectroscopic Profile of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and a nitrile moiety, imparts distinct electronic and steric properties that are valuable for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, intended to facilitate its identification, characterization, and application in research and development. While complete experimental data is not uniformly available in public literature, this guide combines known experimental values with predicted data to offer a thorough analytical profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, storage, and analytical method development.

| Property | Value | Reference |

| CAS Number | 80194-71-4 | [1][2][3] |

| Molecular Formula | C₇H₂F₄N₂ | [1][3] |

| Molecular Weight | 190.10 g/mol | [1][3] |

| Boiling Point | 90-94 °C @ 30 Torr | [1] |

| Physical Form | Solid | [1][2] |

Spectroscopic Data

The following sections provide detailed spectroscopic information for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the available experimental and predicted NMR data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.84 | s | - | H-6 |

| 7.91 | d | 7.6 | H-4 |

| Solvent: CDCl₃, Frequency: 400 MHz[1][2] |

¹³C NMR Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental ¹³C NMR data, the following table presents predicted chemical shifts. These predictions are based on computational models and analysis of similar structures.

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 (q) | C-5 (coupled to ³JCF) |

| ~145-150 (d) | C-3 (coupled to ¹JCF) |

| ~140-145 | C-6 |

| ~130-135 | C-4 |

| ~120-125 (q) | -CF₃ (coupled to ¹JCF) |

| ~115-120 | C-2 |

| ~110-115 | -CN |

¹⁹F NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ -60 to -70 | -CF₃ |

| ~ -110 to -130 | C3-F |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 - 2250 | Strong, Sharp | C≡N stretch |

| ~ 1600 - 1620 | Medium | C=N and C=C stretching (pyridine ring) |

| ~ 1450 - 1500 | Medium | C=C stretching (pyridine ring) |

| ~ 1200 - 1350 | Strong | C-F stretching (-CF₃) |

| ~ 1050 - 1150 | Strong | C-F stretching (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity | Assignment |

| 190 | High | [M]⁺ (Molecular Ion) |

| 171 | Moderate | [M - F]⁺ |

| 164 | Moderate | [M - CN]⁺ |

| 121 | High | [M - CF₃]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific protocols for this compound are not published, the following are generalized methodologies applicable to this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition : Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Use a standard pulse program with proton decoupling.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or clean ATR crystal) prior to the sample scan.

-

Data Processing : The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used for less volatile compounds, typically after dissolving the sample in a suitable solvent.

-

Instrumentation : A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. While a complete set of experimental data is not publicly available, the combination of known experimental values and predicted data offers a robust starting point for researchers. The detailed protocols and workflow diagram further aid in the practical application of this information. As this compound continues to be explored in various research domains, it is anticipated that more comprehensive experimental data will become available, further refining our understanding of its unique chemical properties.

References

A Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound is a fluorinated pyridine derivative. The incorporation of a trifluoromethyl group (CF3) into pyridine rings is a common strategy in modern drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of molecules.[1][2][3] Understanding the structural characterization of such compounds, primarily through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is fundamental for synthesis verification and quality control.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The spectral data are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.84 | Singlet (s) | - | 1H | H-6 |

| 7.91 | Doublet (d) | 7.6 | 1H | H-4 |

Table 1: ¹H NMR Spectral Data for this compound.[4][5]

The spectrum displays two distinct signals corresponding to the two protons on the pyridine ring. The downfield singlet at 8.84 ppm is assigned to the proton at the 6-position, while the doublet at 7.91 ppm corresponds to the proton at the 4-position. The observed coupling constant of 7.6 Hz for the H-4 proton is consistent with coupling to the adjacent fluorine atom at the 3-position.

Experimental Protocol

Synthesis of this compound [5]

The synthesis of this compound is achieved through a halogen exchange reaction from its chloro-analogue.

-

Materials:

-

3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol)

-

Cesium fluoride (9.6 g, 63 mmol)

-

Potassium carbonate (250 mg, 1.8 mmol)

-

Anhydrous Dimethyl sulfoxide (DMSO) (50 mL)

-

Hexane

-

Dichloromethane (DCM)

-

Ice water

-

-

Procedure:

-

A suspension of cesium fluoride and potassium carbonate in anhydrous DMSO is prepared under a nitrogen atmosphere.

-

The mixture is heated to 80°C.

-

3-chloro-2-cyano-5-trifluoromethylpyridine is added over 10 minutes.

-

The reaction mixture is then heated to 95°C for 20 minutes.

-

After cooling to 55°C, the mixture is poured into ice water.

-

The product is extracted twice with hexane and once with DCM.

-

The combined organic extracts are evaporated to yield the solid product.[5]

-

¹H NMR Sample Preparation and Analysis

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: A small amount of the synthesized solid is dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound in a drug discovery pipeline.

Caption: Workflow for Synthesis and Characterization of a Novel Compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. echemi.com [echemi.com]

- 5. 3-Fluoro-5-trifluoromethyl-pyridine-2-carbonitrile | 80194-71-4 [chemicalbook.com]

Technical Guide: Solubility of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the solubility characteristics of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the absence of specific quantitative solubility data in publicly available literature, this guide presents qualitative solubility information for a structurally analogous compound and outlines a comprehensive, standard experimental protocol for determining precise solubility values. A generalized workflow for this determination is also provided.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of complex organic molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.

This guide addresses the current knowledge gap regarding the solubility of this compound by providing available data for a close structural analog and presenting a detailed methodology for its empirical determination.

Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. However, qualitative solubility information is available for the structurally similar compound, 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine (CAS 80194-70-3), which can serve as a preliminary indicator for solvent selection.

Table 1: Qualitative Solubility of a Structural Analog

| Compound | Solvent | Solubility |

| 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine | Chloroform | Sparingly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Note: This data is for a related compound and should be used as a directional guide only. Empirical verification for this compound is required.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, the isothermal equilibrium method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Dichloromethane)

-

Scintillation vials or sealed glass test tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.[2]

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved solids.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method. Determine the concentration of the solute by comparing the analytical response to the calibration curve.

-

Calculation of Solubility: Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. The result can be expressed in units such as mg/mL, g/100mL, or mol/L.

Visualization of Experimental Workflow

The logical steps for determining solubility can be visualized as a clear workflow. The following diagram illustrates the general process from preparation to final data analysis.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

Discovery and history of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, identified by CAS Number 80194-71-4, is a fluorinated heterocyclic compound of significant interest in the chemical, pharmaceutical, and agrochemical industries. The strategic placement of fluorine, a trifluoromethyl group, and a nitrile moiety on the pyridine core imparts unique chemical properties, making it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of its substituents enhances its reactivity and influences the physicochemical properties of the larger molecules it helps to construct. This document provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role as a key intermediate in the development of new chemical entities.

History and Context of Discovery

The specific discovery of this compound is not marked by a singular event but is rooted in the broader expansion of fluorine chemistry in life sciences. The development of trifluoromethylpyridine (TFMP) derivatives gained significant momentum following the commercial success of TFMP-containing agrochemicals like the herbicide Fluazifop-butyl, introduced in 1982.[1] This success highlighted the profound impact of the trifluoromethyl group on the biological activity and properties of molecules.[1][2][3]

As a result, research into diverse TFMP structures intensified, leading to the synthesis and patenting of numerous intermediates like this compound. These compounds are typically not end-products but are crucial building blocks, valued for their role in constructing complex active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] Its history is therefore intrinsically linked to the patent literature and the development programs of drugs and pesticides, such as androgen receptor modulators for cancer therapy.[4][5]

Physicochemical and Spectroscopic Data

The structural characteristics of this compound have been determined through various analytical methods. The key quantitative data are summarized below for reference.

| Property | Value | Source |

| CAS Number | 80194-71-4 | [6] |

| Molecular Formula | C₇H₂F₄N₂ | [7] |

| Molecular Weight | 190.10 g/mol | [7] |

| Boiling Point | 90-94 °C @ 30 Torr | [7] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.84 (s, 1H), 7.91 (d, J=7.6 Hz, 1H) | [6][7] |

| Appearance | Solid | [6] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction.

General Synthesis Workflow

The synthesis transforms a chloro-substituted precursor into the desired fluoro-substituted product. This is a common strategy in the synthesis of fluorinated aromatic compounds.

Detailed Experimental Protocol

The following protocol for the synthesis of 2-cyano-3-fluoro-5-trifluoromethylpyridine from 3-chloro-2-cyano-5-trifluoromethylpyridine has been reported with a quantitative yield.[6][7]

Materials and Equipment:

-

3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol)

-

Cesium fluoride (CsF) (9.6 g, 63 mmol)

-

Potassium carbonate (K₂CO₃) (250 mg, 1.8 mmol)

-

Anhydrous Dimethyl sulfoxide (DMSO) (50 mL)

-

Reaction vessel equipped with a nitrogen inlet and heating mantle

-

Standard extraction and evaporation equipment (separatory funnel, rotary evaporator)

-

Hexane and Dichloromethane (DCM) for extraction

Procedure:

-

A suspension of cesium fluoride (9.6 g, 63 mmol) and potassium carbonate (250 mg, 1.8 mmol) in anhydrous DMSO (50 mL) is prepared in the reaction vessel under a nitrogen atmosphere.[6][7]

-

The mixture is heated to 80°C.

-

3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol) is added to the heated suspension over a period of 10 minutes.[7]

-

After the addition is complete, the reaction mixture is heated further to 95°C and maintained at this temperature for 20 minutes.[6][7]

-

The reaction is then cooled to 55°C and subsequently poured into ice water to quench the reaction.[6][7]

-

The aqueous mixture is extracted twice with hexane and once with dichloromethane.[6][7]

-

The combined organic extracts are collected and the solvent is removed by evaporation under reduced pressure.[6][7]

-

The process yields the solid product, this compound (8 g, 100% yield).[6]

Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its role as a key intermediate. The pyridine ring is a well-known pharmacophore, and the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a final drug candidate.[2]

The logical workflow for the utilization of this intermediate in a drug discovery program typically follows a path from building block to a final, biologically active compound.

This compound and its precursors are cited in patents for the synthesis of androgen receptor modulators, indicating its application in developing treatments for conditions like prostate cancer.[4][5] The combination of the fluoro and trifluoromethyl groups on the pyridine scaffold makes it a desirable component for creating new molecular entities with potentially improved pharmacological profiles.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

- 6. 3-Fluoro-5-trifluoromethyl-pyridine-2-carbonitrile | 80194-71-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

In-depth Technical Guide: Reactivity of the Nitrile Group in 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple reactive sites and the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. This document details key transformations of the nitrile functionality, including hydrolysis, reduction, and cycloaddition reactions, supported by experimental protocols and quantitative data where available.

Core Reactivity Principles

The nitrile group (-C≡N) in this compound is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyridine ring, which is further activated by the fluoro and trifluoromethyl substituents. This electronic profile makes the carbon atom of the nitrile group highly electrophilic and susceptible to nucleophilic attack.

Key Chemical Transformations

The principal reactions involving the nitrile group of this compound are summarized below.

Hydrolysis: Conversion to Amide and Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. These transformations are fundamental in modifying the molecule for further derivatization or to introduce functional groups that can participate in biological interactions.

1.1. Acid-Catalyzed Hydrolysis to 3-Fluoro-5-(trifluoromethyl)picolinamide

General Experimental Protocol: Acid-Catalyzed Hydrolysis

| Step | Procedure |

| 1. | To a solution of this compound in a suitable solvent (e.g., acetic acid), add concentrated sulfuric acid. |

| 2. | Heat the reaction mixture to a temperature ranging from 70°C to 100°C. |

| 3. | Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |

| 4. | Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice. |

| 5. | Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the amide. |

| 6. | Filter the solid, wash with cold water, and dry under vacuum to afford 3-Fluoro-5-(trifluoromethyl)picolinamide. |

Quantitative Data (Representative)

| Reactant | Reagents | Conditions | Product | Yield |

| 2-Cyano-3-fluoropyridine | Conc. H₂SO₄ | 75°C, 1h | 3-Fluoropicolinamide | High |

1.2. Hydrolysis to 3-Fluoro-5-(trifluoromethyl)picolinic Acid

Prolonged heating under acidic or basic conditions can lead to the complete hydrolysis of the nitrile to the carboxylic acid. This transformation is crucial for developing analogues where a carboxylic acid moiety is required for biological activity or as a handle for further synthetic modifications.

General Experimental Protocol: Hydrolysis to Carboxylic Acid

| Step | Procedure |

| 1. | Dissolve this compound in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water. |

| 2. | Heat the reaction mixture under reflux for an extended period (several hours). |

| 3. | Monitor the reaction by TLC or HPLC until the starting material is consumed. |

| 4. | Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid. |

| 5. | Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain pure 3-Fluoro-5-(trifluoromethyl)picolinic acid. |

Quantitative Data (Representative)

| Reactant | Reagents | Conditions | Product | Yield |

| 2,6-Dichloro-3-cyano-5-fluoropyridine | Conc. H₂SO₄, then H₂O | Heat | 2,6-Dichloro-5-fluoronicotinic acid | Not specified |

Reduction: Synthesis of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine

The reduction of the nitrile group provides a direct route to the corresponding primary amine, a valuable functional group for introducing diversity in drug discovery programs. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed for this transformation.

General Experimental Protocol: Reduction with LiAlH₄

| Step | Procedure |

| 1. | To a stirred suspension of LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere, add a solution of this compound in the same solvent dropwise at 0°C. |

| 2. | After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. |

| 3. | Monitor the reaction by TLC. |

| 4. | Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). |

| 5. | Filter the resulting solids and wash with the ethereal solvent. |

| 6. | Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine. |

Quantitative Data (Representative)

| Reactant | Reagents | Conditions | Product | Yield |

| 2-(2-Cyanoethyl)aziridines | LiAlH₄ | Not specified | 2-(Aminomethyl)pyrrolidines | Not specified[1] |

Catalytic Hydrogenation

An alternative method for the reduction of the nitrile group is catalytic hydrogenation using reagents such as Raney Nickel. This method is often preferred for its milder reaction conditions and operational simplicity.

General Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

| Step | Procedure |

| 1. | In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid). |

| 2. | Add a catalytic amount of Raney Nickel.[2][3][4][5][6] |

| 3. | Pressurize the vessel with hydrogen gas (typically 1-5 atm). |

| 4. | Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases. |

| 5. | Filter the catalyst through a pad of Celite and wash with the solvent. |

| 6. | Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by distillation or chromatography. |

Quantitative Data (Representative)

| Reactant | Reagents | Conditions | Product | Yield |

| Stearonitrile | Raney Ni, H₂ | Not specified | Stearylamine | Not specified[4] |

| Adiponitrile | Raney Ni, H₂ | Not specified | Hexamethylenediamine | Not specified[4] |

Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition reaction of the nitrile group with an azide source, typically sodium azide, is a powerful method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry.[7]

General Experimental Protocol: Tetrazole Formation

| Step | Procedure |

| 1. | To a solution of this compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium azide and a catalyst (e.g., zinc chloride or silica sulfuric acid).[8][9] |

| 2. | Heat the reaction mixture at a temperature ranging from 100°C to 130°C for several hours.[10] |

| 3. | Monitor the reaction by TLC. |

| 4. | After completion, cool the reaction mixture and pour it into acidified water. |

| 5. | Extract the product with an organic solvent (e.g., ethyl acetate). |

| 6. | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 7. | Purify the crude product by recrystallization or column chromatography to yield 5-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole. |

Quantitative Data (Representative)

| Reactant | Reagents | Conditions | Product | Yield |

| Various Nitriles | NaN₃, Silica Sulfuric Acid | DMF, reflux | 5-Substituted-1H-tetrazoles | 72-95%[9] |

| Benzonitrile | NaN₃, SO₃H-carbon catalyst | DMF, 100°C, 6h | 5-Phenyl-1H-tetrazole | 92%[10] |

Visualizing Reaction Pathways

Diagram 1: Key Reactions of the Nitrile Group

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. Raney nickel - Wikipedia [en.wikipedia.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. youtube.com [youtube.com]

- 7. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajgreenchem.com [ajgreenchem.com]

The Impact of Fluorine on Core Physicochemical Properties

An In-depth Technical Guide to Fluorine Substitution Effects in Pyridine Carbonitriles

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of the effects of fluorine substitution on pyridine carbonitriles, a heterocyclic motif of significant interest in drug discovery. We will explore the profound influence of fluorine on physicochemical properties, delve into synthetic methodologies, analyze spectroscopic characterization, and discuss the resulting impact on biological activity. This document serves as a technical resource, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in the strategic design and development of novel therapeutic agents.

The introduction of one or more fluorine atoms to the pyridine carbonitrile scaffold imparts significant changes to its electronic and physical nature. These modifications are critical for optimizing drug-like properties such as potency, selectivity, and metabolic stability.[1][2]

Electronic Effects and Basicity (pKa)

Fluorine is the most electronegative element, and its placement on the pyridine ring has a strong electron-withdrawing effect. This effect reduces the electron density on the ring and, most notably, on the basic nitrogen atom. Consequently, the pKa of the pyridine nitrogen is significantly lowered, making it less basic. This reduction in basicity can be crucial for avoiding off-target interactions (e.g., with the hERG channel) and improving oral bioavailability by preventing protonation in the gastrointestinal tract.

| Compound | Structure | pKa (Conjugate Acid) | Rationale for Change |

| 2-Cyanopyridine | 0.26[3] | Baseline | |

| 3-Cyanopyridine | 1.39[4] | Baseline | |

| 2-Cyano-3-fluoropyridine | < 0.26 (Estimated) | The strongly electron-withdrawing fluorine atom adjacent to the cyano group and ortho to the nitrogen significantly reduces the basicity compared to the parent 2-cyanopyridine. |

Table 1: Comparison of pKa values for cyanopyridines and the predicted effect of fluorination.

Lipophilicity (LogP)

The effect of fluorine on lipophilicity (measured as LogP or LogD) is context-dependent. While a single fluorine atom can increase lipophilicity by masking polar C-H bonds, the introduction of multiple fluorine atoms or placing fluorine adjacent to other polar groups can create strong local dipoles that may alter interactions with water, sometimes leading to a decrease in lipophilicity.[5] Generally, fluorination is used to fine-tune the lipophilicity of a lead compound to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound | Structure | LogP | Rationale for Change |

| 2-Cyanopyridine | 0.45[3] | Baseline | |

| 3-Cyanopyridine | 0.36[4] | Baseline | |

| 2-Cyano-3-fluoropyridine | ~0.8 - 1.2 (Estimated) | The addition of a fluorine atom typically increases the LogP value by approximately 0.4-0.6 units. |

Table 2: Comparison of LogP values for cyanopyridines and the predicted effect of fluorination.

Synthesis of Fluorinated Pyridine Carbonitriles

The synthesis of fluorinated pyridine carbonitriles often involves nucleophilic aromatic substitution (SNAr), where a leaving group (typically chlorine or bromine) is displaced by a fluoride source. Halogen exchange ("Halex") reactions are a common and effective strategy.[6][7]

Key Synthetic Strategy: Halogen Exchange

A prevalent method for introducing fluorine into a pyridine ring is the Halex reaction, where a chloro-substituted pyridine carbonitrile is heated with a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) or dimethyl sulfoxide (DMSO).[6][8]

Detailed Experimental Protocol: Synthesis of 2-Cyano-3-fluoropyridine[8]

This protocol details the synthesis of 2-cyano-3-fluoropyridine from 2-cyano-3-chloropyridine via a halogen exchange reaction.

Materials:

-

2-Cyano-3-chloropyridine (1.0 g, 7.22 mmol)

-

Potassium fluoride (KF, spray-dried) (1.26 g, 21.68 mmol)

-

1-Methyl-2-pyrrolidinone (NMP) (25 mL)

-

Ethyl acetate

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-cyano-3-chloropyridine (1.0 g, 7.22 mmol) and 1-methyl-2-pyrrolidinone (25 mL).

-

Add spray-dried potassium fluoride (1.26 g, 21.68 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford 2-cyano-3-fluoropyridine.

Expected Yield: ~50% (442 mg).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of fluorinated pyridine carbonitriles. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, which makes it an excellent probe of the local electronic environment.[9][10]

¹⁹F and ¹³C NMR Spectroscopy

The ¹⁹F NMR chemical shift is highly sensitive to the substitution pattern on the pyridine ring.[11][12] The fluorine signal for a fluoropyridine will typically appear in a characteristic region, and its coupling to adjacent ¹H and ¹³C nuclei provides definitive structural information. In ¹³C NMR, carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), which are diagnostic for the presence of the C-F bond.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

| 3-Fluoro-2,6-diphenylpyridine | ¹⁹F | -127.1 | d, J = 10.5 Hz | Data for a related fluoropyridine shows a typical chemical shift and coupling to the adjacent proton.[13] |

| 3-Fluoro-2,6-diphenylpyridine | ¹³C | 157.0 (C-F) | d, ¹JCF = 260.8 Hz | Shows the characteristic large one-bond C-F coupling constant.[13] |

| 3-Cyano-N-fluoropyridinium Triflate | ¹⁹F | (Not specified) | - | A reference exists for this compound, indicating the feasibility of ¹⁹F NMR for cyanopyridines.[14] |

Table 3: Representative NMR data for fluorinated pyridines.

Applications in Drug Development & Logical Workflows

The tailored physicochemical properties of fluorinated pyridine carbonitriles make them valuable scaffolds in drug discovery.[1][2] They have been explored as inhibitors for various targets, including kinases and proteases, and in therapeutic areas such as oncology and infectious diseases.[15][16][17]

Structure-Property Relationship Workflow

The decision to incorporate fluorine is driven by a logical cause-and-effect workflow. The diagram below illustrates how the introduction of fluorine impacts molecular properties, which in turn influences the desired biological and pharmacokinetic outcomes.

Caption: Logical workflow of fluorine substitution effects.

Drug Discovery and SAR Workflow

The development of potent and selective inhibitors often follows an iterative cycle of design, synthesis, and testing. This process, known as establishing a Structure-Activity Relationship (SAR), is fundamental to medicinal chemistry.[15][18][19]

Caption: Iterative drug discovery workflow for SAR studies.

Conclusion

Fluorine substitution is a powerful and versatile strategy in the design of pyridine carbonitrile-based therapeutics. By judiciously positioning fluorine atoms, researchers can manipulate key physicochemical properties to enhance metabolic stability, modulate basicity, and improve binding interactions with biological targets. The synthetic routes are well-established, and the analytical characterization is straightforward with modern spectroscopic techniques. The logical and iterative workflows presented herein provide a framework for the rational design of next-generation fluorinated pyridine carbonitriles with optimized therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Cyano-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectrabase.com [spectrabase.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile from 3-chloro-2-cyano-5-trifluoromethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile from its chloro-analogue, 3-chloro-2-cyano-5-trifluoromethylpyridine. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, commonly known as the Halex reaction. This process is of significant interest in medicinal and agrochemical research, as the introduction of a fluorine atom can profoundly modify the biological activity and physicochemical properties of molecules. The provided protocol is based on established literature procedures and offers a high-yielding route to the desired fluorinated product.

Introduction

The substitution of a chlorine atom with fluorine on an aromatic ring, particularly in electron-deficient systems like substituted pyridines, is a fundamental transformation in modern synthetic chemistry. The target molecule, this compound, is a valuable building block for the synthesis of various biologically active compounds. The presence of both a cyano and a trifluoromethyl group strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chlorine atom at the 3-position by a fluoride ion. This protocol details a robust method using cesium fluoride in dimethyl sulfoxide (DMSO).

Reaction Scheme

Figure 1: General reaction scheme for the fluorination of 3-chloro-2-cyano-5-trifluoromethylpyridine.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound is provided below.

Materials and Reagents:

-

3-chloro-2-cyano-5-trifluoromethylpyridine

-

Cesium fluoride (CsF)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Hexane

-

Dichloromethane (CH₂Cl₂)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Nitrogen inlet/outlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under a nitrogen atmosphere, suspend cesium fluoride (9.6 g, 63 mmol) and potassium carbonate (250 mg, 1.8 mmol) in anhydrous DMSO (50 mL) in a round-bottom flask.[1]

-

Heat the suspension to 80 °C with stirring.[1]

-

Add 3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol) to the heated suspension.[1]

-

After 10 minutes of reaction time, increase the temperature to 95 °C and maintain for an additional 20 minutes.[1]

-

Upon completion of the reaction, cool the mixture to 55 °C.[1]

-

Pour the cooled reaction mixture into ice water.[1]

-

Extract the aqueous mixture twice with hexane, followed by one extraction with dichloromethane.[1]

-